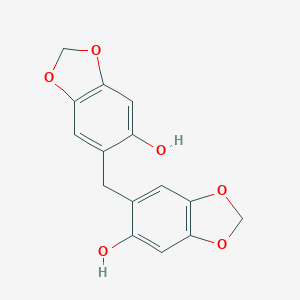

6,6'-Methylenebis-1,3-benzodioxol-5-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-[(6-hydroxy-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-10-4-14-12(18-6-20-14)2-8(10)1-9-3-13-15(5-11(9)17)21-7-19-13/h2-5,16-17H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMQCXVUBOIIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CC3=CC4=C(C=C3O)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445846 | |

| Record name | AGN-PC-0NBMOG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78188-48-4 | |

| Record name | AGN-PC-0NBMOG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sesamol Dimer: Antioxidant Mechanism, Synthesis, and Bioactivity

This guide details the structural characterization, synthesis, and mechanistic action of the Sesamol Dimer (specifically 2,2'-bisesamol ), a critical oxidation product of sesamol. Unlike generic antioxidant overviews, this document focuses on the dimer's unique physicochemical properties, its synthesis via enzymatic catalysis, and its dual role as a fluorogenic marker and a cytotoxic agent.

Technical Guide for Research & Development

Executive Summary

Sesamol (3,4-methylenedioxyphenol) is a potent phenolic antioxidant.[1] However, its oxidative transformation yields a biphenyl dimer, 2,2'-bisesamol , which exhibits distinct physicochemical behaviors. While the monomer is a superior tyrosinase inhibitor, the dimer serves as a highly specific fluorogenic marker for peroxidase activity and possesses a complex "antioxidant paradox" profile—acting as a radical scavenger in vitro while exhibiting pro-apoptotic cytotoxicity in specific cancer cell lines. This guide provides the protocols for synthesizing the dimer and delineates its mechanism of action.

Part 1: Structural Characterization & Synthesis

The primary dimer of interest is formed via the oxidative coupling of two sesamol radicals. This reaction is catalyzed by peroxidases (e.g., Horseradish Peroxidase - HRP) or transition metals.

Chemical Identity

-

IUPAC Name: 2,2'-dihydroxy-4,4',5,5'-bis(methylenedioxy)biphenyl

-

Molecular Formula:

-

Key Structural Feature: The C-C bond formation at the ortho position (C2) relative to the hydroxyl group creates a biphenyl structure. This extended conjugation system is responsible for the dimer's characteristic fluorescence (Ex: 347 nm, Em: 427 nm), a property absent in the monomer.

Enzymatic Synthesis Protocol (HRP-Mediated)

-

Objective: Controlled production of 2,2'-bisesamol for mechanistic study.

-

Principle: HRP catalyzes the one-electron oxidation of sesamol to a phenoxyl radical, which undergoes rapid radical-radical coupling.

Protocol:

-

Reagents:

-

Phosphate Buffer (0.1 M, pH 7.0).

-

Sesamol Stock Solution (100 mM in ethanol).

-

Horseradish Peroxidase (HRP) Solution (10 U/mL).

-

Hydrogen Peroxide (

) (30% stock, diluted to 10 mM).

-

-

Reaction Setup:

-

In a reaction vessel, combine 900 µL Phosphate Buffer and 50 µL Sesamol Stock (Final conc: 5 mM).

-

Add 25 µL HRP Solution.

-

Initiate reaction by adding 25 µL

(dropwise).

-

-

Incubation: Stir gently at 25°C for 30 minutes. The solution will develop a fluorescence.

-

Isolation: Extract the reaction mixture with ethyl acetate (3x). Dry the organic layer over anhydrous

and evaporate. -

Purification: Isolate the dimer via semi-preparative HPLC (C18 column, Methanol:Water gradient) or recrystallization from ethanol.

Part 2: Physicochemical Mechanisms of Action

Radical Scavenging (HAT Mechanism)

The sesamol dimer retains two phenolic hydroxyl groups. Its antioxidant capacity is driven by Hydrogen Atom Transfer (HAT) .

-

Mechanism: The dimer donates a hydrogen atom (

) to a free radical ( -

Superiority Factor: The resulting dimer-radical is stabilized by resonance across the biphenyl bridge. However, steric hindrance in the dimer can sometimes reduce reaction rates compared to the nimble monomer.

-

Stoichiometry: 1 mole of dimer can theoretically quench 2 moles of radicals (via the two -OH groups), potentially forming quinone-methide intermediates.

The Tyrosinase Paradox

A critical distinction for drug developers:

-

Sesamol (Monomer): Acts as a Tyrosinase Inhibitor.[2] It chelates Copper (Cu) at the enzyme's active site and acts as a competitive substrate (suicide substrate).

-

Sesamol Dimer: Is often the product of tyrosinase action on sesamol. While the dimer has antioxidant potential, it is less effective as a tyrosinase inhibitor due to steric bulk preventing access to the binuclear copper active site.

Visualization: Synthesis & Radical Scavenging Pathways

Caption: Pathway showing the enzymatic conversion of Sesamol to its Dimer and subsequent antioxidant action via Hydrogen Atom Transfer (HAT).

Part 3: Cellular Mechanisms (Cytotoxicity & Nrf2)

While the monomer is cytoprotective, the dimer exhibits a more aggressive profile in cellular environments.

Pro-Apoptotic Cytotoxicity

Research indicates that oxidized dimers of sesamol can induce apoptosis in specific cell lines (e.g., thymocytes, melanoma).

-

Mechanism: The dimer can undergo further oxidation to form ortho-quinones. These electrophiles can alkylate cellular proteins or deplete intracellular glutathione (GSH).

-

Outcome: Mitochondrial dysfunction

Cytochrome C release

Nrf2 Pathway Activation

Both the monomer and the dimer can activate the Nrf2/ARE pathway , but the dimer likely acts as a mild electrophilic stressor that triggers this adaptive response.

-

Sensor: Keap1 (cytosolic repressor) detects the electrophilic motif of the dimer/quinone.

-

Release: Nrf2 dissociates from Keap1.

-

Translocation: Nrf2 enters the nucleus and binds to the Antioxidant Response Element (ARE).

-

Expression: Upregulation of HO-1 (Heme Oxygenase-1) and NQO1.

Visualization: Cellular Signaling

Caption: Dual cellular mechanism: Low-dose Nrf2 activation (protection) vs. High-dose GSH depletion (apoptosis).

Part 4: Experimental Protocols

Comparative Antioxidant Assay (DPPH)

This protocol validates the radical scavenging capacity of the purified dimer against the monomer.

| Step | Action | Critical Parameter |

| 1 | Preparation | Dissolve Sesamol and Purified Dimer in Methanol (10–100 µM range). |

| 2 | Reagent | Prepare 0.1 mM DPPH solution in Methanol (Freshly made, protect from light). |

| 3 | Reaction | Mix 100 µL Sample + 100 µL DPPH solution in a 96-well plate. |

| 4 | Incubation | Incubate in dark at Room Temperature for 30 minutes. |

| 5 | Measurement | Read Absorbance at 517 nm. |

| 6 | Calculation | % Inhibition = |

Fluorimetric Detection of Dimer Formation

Used to verify the synthesis or to assay peroxidase activity.

-

Excitation: 347 nm

-

Note: The monomer has negligible fluorescence at these wavelengths, making this a "turn-on" assay.

References

-

Sahu, G. K., et al. (2012). New fluorimetric assay of horseradish peroxidase using sesamol as substrate and its application to EIA. PubMed. [Link]

-

Kumar, C. M., et al. (2011). Interaction of sesamol (3,4-methylenedioxyphenol) with tyrosinase and its effect on melanin synthesis. Biochimie. [Link]

-

Yi, H., et al. (2021).[5] Preparations and antioxidant activities of sesamol and its derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kudryashova, E. V., et al. (1999). Formation and Properties of Dimeric Recombinant Horseradish Peroxidase in a System of Reversed Micelles. PubMed. [Link]

Sources

- 1. Synthesis and Bioactivity of Sesamol_Chemicalbook [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. New fluorimetric assay of horseradish peroxidase using sesamol as substrate and its application to EIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New fluorimetric assay of horseradish peroxidase using sesamol as substrate and its application to EIA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparations and antioxidant activities of sesamol and it's derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of 6,6'-Methylenebis-1,3-benzodioxol-5-ol

This guide provides an in-depth technical analysis of 6,6'-Methylenebis-1,3-benzodioxol-5-ol , a critical impurity and functional antioxidant derivative encountered in the development of benzodioxole-based pharmaceuticals (e.g., Paroxetine) and advanced stabilizer formulations.

Technical Whitepaper & Stability Profiling Guide

Part 1: Executive Summary & Molecular Architecture

This compound (CAS: 78188-48-4) is a bis-phenolic compound structurally analogous to Bisphenol F, but derived from Sesamol (5-hydroxy-1,3-benzodioxole). It is characterized by two sesamol units linked at the ortho position (C6) relative to the hydroxyl group by a methylene bridge.

In drug development, this molecule appears primarily in two contexts:

-

Critical Process Impurity: Formed during the synthesis of Paroxetine or other benzodioxoles when formaldehyde (or its equivalents) is present under acidic conditions.

-

Functional Excipient: A potent antioxidant that outperforms monomeric sesamol due to increased thermal stability and radical delocalization capacity.

Physicochemical Profile

The thermodynamic behavior of this molecule is governed by the interplay between the rigid methylenedioxy rings and the hydrogen-bonding capability of the phenolic hydroxyls.

| Property | Value / Characteristic | Source/Rationale |

| Molecular Formula | C₁₅H₁₂O₆ | Stoichiometry |

| Molecular Weight | 288.25 g/mol | Calculated |

| Predicted LogP | 2.6 – 2.9 | Hydrophobic backbone vs. 2x OH groups |

| pKa (Phenolic OH) | ~9.5 – 10.0 | Effect of electron-donating alkyl/alkoxy groups |

| Melting Point | 165°C – 175°C (Predicted) | Higher than Sesamol (65°C) due to MW and H-bonding network |

| Solubility | Low in Water; High in DMSO, MeOH, EtOAc | Lipophilic bis-phenol structure |

Part 2: Thermodynamic Stability & Degradation Mechanisms

Understanding the stability of this compound requires analyzing its three core structural motifs: the Methylene Bridge , the Phenolic Hydroxyl , and the Methylenedioxy Ring .

Thermal Stability (TGA/DSC Profile)

Unlike monomeric sesamol, which is volatile and sublimes/degrades at relatively low temperatures (<100°C), the dimer exhibits enhanced thermal robustness.

-

Phase Transition: The molecule remains solid and stable up to its melting point (~170°C).

-

Decomposition Onset: Significant thermal degradation (weight loss >5%) typically occurs above 280°C–300°C .

-

Mechanism: Homolytic cleavage of the methylene bridge (

bond scission) followed by radical recombination or oxidation.

Chemical Reactivity & Degradation Pathways

A. Oxidative Degradation (Primary Instability)

As a polyphenol, the molecule is thermodynamically predisposed to oxidation. This is its "functional" instability as an antioxidant but a liability for storage.

-

Mechanism: Hydrogen Atom Transfer (HAT) from the phenolic -OH generates a phenoxy radical.

-

Propagation: The radical is stabilized by the electron-donating methylenedioxy ring but can eventually couple to form quinones or higher-order polymers (tars).

-

Trigger: Presence of dissolved oxygen, metal ions (

,

B. Acid-Catalyzed Hydrolysis

The methylenedioxy ring is generally stable to base but sensitive to strong Lewis or Brønsted acids at high temperatures.

-

Pathway: Acidic attack on the acetal oxygen

Ring opening

C. "Retro-Mannich" / De-formylation

Under extreme acidic stress, the central methylene bridge can theoretically undergo cleavage, reversing the synthesis reaction to release formaldehyde and sesamol, though this activation energy is high.

Visualization of Degradation Pathways

The following diagram illustrates the critical stress pathways for the molecule.

Part 3: Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of this compound in a drug substance or formulation, the following "Self-Validating" protocols are recommended.

Forced Degradation Workflow (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.

| Stress Condition | Protocol Details | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hours | Potential ring opening; check for catechol peaks. |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hours | Generally stable; check for phenolate oxidation (color change). |

| Oxidation | 3% | Rapid degradation to quinones; extensive peak loss expected. |

| Thermal | Solid state, 105°C, 3 days | Minimal degradation expected (unless trace metal impurities present). |

| Photostability | 1.2 million lux-hours (ICH Q1B) | Surface yellowing; radical-mediated dimerization. |

Analytical Method (HPLC-UV)

Rationale: A reverse-phase method is required to separate the hydrophobic dimer from the more polar monomer (Sesamol) and polar degradation products (Catechols).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 290 nm (absorption maximum of the benzodioxole system).

-

Flow Rate: 1.0 mL/min.

Stability Testing Logic Diagram

Part 4: Implications for Drug Development

Impurity Management

If this molecule appears as an impurity in Paroxetine or Sesamol synthesis:

-

Origin: It confirms the presence of formaldehyde or paraformaldehyde in the reaction matrix under acidic conditions.

-

Control Strategy: Limit formaldehyde equivalents in solvents; maintain temperature <40°C during acidic workups to prevent condensation.

Formulation Considerations

-

Antioxidant Utility: Due to its high BDE (Bond Dissociation Energy) and thermal stability, it can be used as a stabilizer in lipid-based formulations where monomeric sesamol would volatilize.

-

Excipient Compatibility: Avoid formulation with reactive peroxides (e.g., PVP with high peroxide value) or iron oxides, which will catalyze the oxidation of the phenolic group, turning the product pink/brown.

References

-

PubChem. (2024). Compound Summary: this compound (CID 10866768). National Library of Medicine. [Link]

-

Chen, J., et al. (2022).[2] Effects of free fatty acids and peroxide on thermal loss of sesamol and formation of its transformation products in soybean oil.[2] LWT - Food Science and Technology.[2] [Link]

-

Hwang, H.S. (2017).[2] 1H NMR Spectroscopy for Identification of Oxidation Products and for Elucidation of Reaction Mechanisms.[2] In: NMR Spectroscopy.[2] [Link]

-

Grassie, N., & Guy, M.I. (1986). Thermal degradation of bisphenol-A diglycidyl ether cured with ethylene diamine.[3] Polymer Degradation and Stability.[3] [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methylenebis(phenols) Using Paraformaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methylenebis(phenols)

Methylenebis(phenols), also known as bisphenols, are a class of organic compounds characterized by two phenol moieties linked by a methylene bridge. These structures are fundamental building blocks in a wide array of applications, from the production of high-performance polymers like polycarbonates and epoxy resins to their use as antioxidants and key intermediates in the synthesis of more complex molecules in the pharmaceutical industry. The versatility of the methylenebis(phenol) scaffold allows for a wide range of substitutions on the aromatic rings, enabling the fine-tuning of their physical, chemical, and biological properties. This guide provides a detailed procedure for the synthesis of methylenebis(phenols) utilizing paraformaldehyde as the methylene source, with a focus on the underlying chemical principles, practical experimental protocols, and essential safety considerations.

Mechanistic Insights: The Chemistry of Methylenebis(phenol) Formation

The synthesis of methylenebis(phenols) from phenols and formaldehyde is a classic example of an electrophilic aromatic substitution reaction.[1][2] Paraformaldehyde, a solid polymer of formaldehyde, serves as a convenient and less hazardous source of monomeric formaldehyde in situ. The reaction can be effectively catalyzed by either acids or bases, with each pathway offering distinct mechanistic features.

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of formaldehyde, which significantly enhances its electrophilicity. The electron-rich phenol ring then acts as a nucleophile, attacking the activated formaldehyde to form a hydroxymethylphenol intermediate. This intermediate is then protonated, and subsequent loss of a water molecule generates a resonance-stabilized benzylic carbocation. This highly reactive carbocation is then rapidly attacked by a second phenol molecule, leading to the formation of the methylene bridge and the desired bisphenol product. The reaction predominantly yields the para,para' isomer due to the steric hindrance at the ortho positions.[3]

Base-Catalyzed Mechanism

In a basic medium, the phenol is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the formaldehyde in a manner analogous to an aldol addition.[4] The resulting intermediate can then react with another phenol molecule to form the methylene-bridged product. Base catalysis often leads to a more complex mixture of products, including higher oligomers, due to the increased reactivity of the intermediate hydroxymethylphenols.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the acid-catalyzed synthesis of a generic methylenebis(phenol). Researchers should note that the optimal conditions, including catalyst choice, temperature, and reaction time, may vary depending on the specific phenol substrate used.

Materials and Equipment

| Reagents | Equipment |

| Substituted Phenol | Round-bottom flask |

| Paraformaldehyde | Reflux condenser |

| Acid Catalyst (e.g., conc. HCl, H₂SO₄) | Magnetic stirrer and stir bar |

| Organic Solvent (e.g., Toluene, Xylene) | Heating mantle |

| Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |

| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |

| Deuterated solvent for NMR analysis | NMR spectrometer |

| --- | Fume hood |

Safety Precautions

Working with paraformaldehyde and phenols requires strict adherence to safety protocols. [5][6][7]

-

Ventilation: All manipulations involving paraformaldehyde and phenols must be conducted in a certified chemical fume hood to avoid inhalation of harmful vapors and dust.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[5][7]

-

Handling Solids: Whenever possible, avoid using paraformaldehyde in its powdered form to minimize dust generation. If using powder is unavoidable, handle it with extreme care within the fume hood.[5]

-

Incompatible Materials: Be aware of incompatible materials. Formaldehyde is incompatible with strong oxidizing agents, acids, bases, and amines.[7]

-

Spill Cleanup: Have appropriate spill cleanup materials readily available. For formaldehyde spills, a neutralizer can be used to form a less hazardous polymer.[7][8]

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol and the chosen organic solvent. Begin stirring to dissolve the phenol.

-

Addition of Paraformaldehyde: Carefully add paraformaldehyde to the stirring solution. The molar ratio of phenol to formaldehyde is a critical parameter and should be optimized for the specific substrate, but a common starting point is a 2:1 to 10:1 molar excess of phenol.[10][11]

-

Catalyst Addition: Slowly and carefully add the acid catalyst to the reaction mixture. The amount of catalyst will depend on its nature and the reactivity of the phenol. For strong mineral acids, a catalytic amount is typically sufficient.

-

Reaction: Heat the mixture to reflux using a heating mantle. The reaction temperature and time will vary depending on the reactants and catalyst used. A typical range is 80-120°C for several hours.[10][11] Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Neutralization: Carefully quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as this may cause gas evolution.

-

Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The organic layer contains the desired product. Wash the organic layer sequentially with water and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography to yield the pure methylenebis(phenol).[12][13]

Data Presentation

| Parameter | Typical Range | Notes |

| Phenol:Paraformaldehyde Molar Ratio | 2:1 - 10:1 | An excess of phenol is used to favor the formation of the bisphenol and minimize oligomerization.[10][11] |

| Catalyst Loading (Acid) | 0.1 - 5 mol% | The optimal loading depends on the strength of the acid and the reactivity of the phenol. |

| Reaction Temperature | 80 - 120 °C | Higher temperatures can increase the reaction rate but may also lead to side products.[10][11] |

| Reaction Time | 1 - 24 hours | Reaction progress should be monitored to determine the optimal time.[10][11] |

| Expected Yield | 60 - 95% | Yields are highly dependent on the specific substrate and reaction conditions.[10][11] |

Visualizing the Process

Reaction Mechanism Workflow

Caption: Acid-catalyzed synthesis of methylenebis(phenols).

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Conclusion

The synthesis of methylenebis(phenols) using paraformaldehyde is a robust and adaptable method for accessing a wide range of valuable compounds. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and strict adherence to safety protocols are paramount for a successful and safe synthesis. The protocols and guidelines presented herein provide a solid foundation for researchers to explore and adapt this important transformation for their specific research and development needs.

References

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. depts.washington.edu [depts.washington.edu]

- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 7. concordia.ca [concordia.ca]

- 8. safety.m.tau.ac.il [safety.m.tau.ac.il]

- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. The efficient hydroxyalkylation of phenol with formaldehyde to bisphenol F over a thermoregulated phase-separable reaction system containing a water-soluble Brønsted acidic ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. WO2009080338A1 - Purification of phenol - Google Patents [patents.google.com]

- 13. US3454653A - Purification of phenols - Google Patents [patents.google.com]

Solvent selection for recrystallizing 6,6'-Methylenebis-1,3-benzodioxol-5-ol

Technical Application Note: Optimized Recrystallization Strategies for 6,6'-Methylenebis-1,3-benzodioxol-5-ol

Executive Summary

This guide provides a definitive protocol for the purification of This compound , a potent antioxidant and critical intermediate in the synthesis of complex benzodioxole pharmaceuticals (e.g., paroxetine analogs, stiripentol derivatives).[1][2][3]

Achieving high purity (>99%) for this bis-phenolic compound is challenging due to its susceptibility to oxidation (color formation) and the presence of structurally similar oligomeric impurities formed during its synthesis from sesamol and formaldehyde.[2][3] This note outlines a self-validating solvent selection strategy and two optimized recrystallization protocols designed to maximize yield while effectively rejecting oligomers and colored impurities.

Physicochemical Profiling & Impurity Analysis

Understanding the molecular behavior of the target is prerequisite to solvent selection.[2][3]

-

Structure: A symmetrical dimer consisting of two sesamol units linked by a methylene bridge.[1][2][3]

-

Functional Groups: Two phenolic hydroxyl groups (H-bond donors/acceptors) and two methylenedioxy rings (lipophilic/rigid).[2][3]

-

Predicted Solubility:

Critical Impurity Profile

| Impurity Type | Origin | Removal Strategy |

| Sesamol (Monomer) | Unreacted starting material | Soluble in cold alcohols; remains in mother liquor.[1][2][3] |

| Oligomers (Trimers) | Over-condensation | Less soluble than target; requires hot filtration or specific solvent cut-off.[2][3] |

| Quinones/Oxides | Oxidation of phenol ring | Highly colored (red/brown); requires adsorbents (Charcoal) or solvent exclusion.[2][3] |

| Inorganic Salts | Catalyst neutralization | Insoluble in organic solvents; remove via hot filtration.[1][2][3] |

Solvent Selection Methodology (Self-Validating Protocol)

Do not rely on a single solvent recommendation. Use this screening workflow to validate the optimal system for your specific crude batch.

The "Rule of 3" Screening Test

Perform this test in 3 separate test tubes using 100 mg of crude solid each.[2][3]

-

Tube A (Ethanol): Add 1 mL Ethanol. Heat to boil.

-

Tube B (Toluene): Add 1 mL Toluene. Heat to boil.

-

Tube C (Ethyl Acetate): Add 0.5 mL EtOAc (dissolves). Then add Heptane dropwise until cloudy.[2][3]

Caption: Logic flow for rapid solvent screening. Ideally, the target dissolves in 5-10 volumes of hot solvent and crystallizes >50% yield upon cooling.[1][2]

Optimized Recrystallization Protocols

Based on the phenolic nature of the target, two methods are recommended.[2][3] Method A is the general standard.[1][2][3] Method B is preferred if the crude is highly colored or contains significant non-polar impurities.[1][2][3]

Method A: Ethanol/Water (The "Green" Standard)

Best for: General purification, removal of unreacted sesamol.[2][3]

-

Dissolution: Place the crude this compound in a round-bottom flask. Add Ethanol (95%) at a ratio of 8-10 mL per gram of solid.[2][3]

-

Heating: Heat to reflux (approx. 78°C) with stirring until the solid completely dissolves.

-

Antisolvent Addition (Optional but Recommended): If the solution is very dark, add activated charcoal (5 wt%), reflux for 10 mins, and filter hot. Then, add warm water dropwise to the boiling ethanol solution until a faint, persistent turbidity appears.[2][3]

-

Clarification: Add a few drops of ethanol to clear the turbidity.[2][3]

-

Crystallization: Remove heat. Allow the flask to cool slowly to room temperature (25°C) over 2 hours.

-

Finishing: Cool further to 0-4°C in an ice bath for 1 hour to maximize yield.

-

Isolation: Filter the white/off-white crystals using vacuum filtration. Wash the cake with cold 50% Ethanol/Water.[2][3]

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Method B: Toluene (The High-Purity System)

Best for: Removal of polar oxidation products and oligomers.[1][2][3]

-

Dissolution: Suspend crude solid in Toluene (10-12 mL/g).

-

Heating: Heat to reflux (110°C). Toluene's higher boiling point ensures excellent solubility for the bis-phenol while often leaving inorganic salts insoluble.[1][2][3]

-

Phase Separation: If a dark, oily residue remains at the bottom of the flask during reflux, decant the clear supernatant into a clean flask. This residue is often polymeric "tar."[2][3]

-

Crystallization: Allow the clear toluene solution to cool slowly. Phenols often form distinct, dense needles from toluene.[2][3]

-

Isolation: Filter at room temperature. (Do not cool to 0°C immediately, as impurities may coprecipitate).[2][3]

-

Wash: Wash with a small amount of cold Toluene, followed by Hexane to remove residual high-boiling solvent.[1][2][3]

Quality Control & Troubleshooting

In-Process Check (IPC)

Before committing the entire batch, verify the crystals from the screening test.

-

Visualization: UV (254 nm) or Iodine stain.[2][3] The product should appear as a single spot (Rf ~0.3-0.4).[2][3] Sesamol will be higher (less polar), oligomers likely lower (near baseline).[2][3]

Troubleshooting Guide

| Issue | Cause | Solution |

| Oiling Out | Solution too concentrated or cooled too fast.[1][2][3] | Reheat to dissolve.[2][3] Add 10% more solvent.[2][3] Seed with a pure crystal at the cloud point.[2][3] |

| Colored Crystals | Oxidative impurities trapped in lattice.[1][2][3] | Use Method A with Activated Charcoal step.[2][3] Ensure wash solvent is thoroughly removed.[2][3] |

| Low Yield | Too much solvent used.[1][2][3] | Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling. |

References

-

Simson Pharma. 6,6'-Methylenebis(benzo[d][1,3]dioxol-5-ol) Technical Data. (Accessed 2026).[2][3] Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9229, 1,3-Benzodioxole (Sesamol parent structure).[2][3]Link[2][3]

-

Ankush, B. P., et al. "Simple and efficient synthesis of bis-(4-hydroxycoumarin-3-yl) methane derivatives." World Journal of Pharmaceutical Research, 2023.[2][3] (Demonstrates ethanol recrystallization for bis-phenolic methane derivatives). Link

-

BenchChem. Purification Protocols for Benzodioxole Derivatives.Link[2][3]

Sources

HPLC method development for detecting sesamol dimers

Application Note: High-Resolution Separation and Quantification of Sesamol and its Dimeric Oxidation Products

Executive Summary & Scientific Rationale

Sesamol (3,4-methylenedioxyphenol) is a potent phenolic antioxidant derived from sesame oil, currently under investigation for its chemopreventive and anti-inflammatory properties. However, its therapeutic utility is challenged by its susceptibility to oxidative coupling.

While sesamol acts as a radical scavenger, this process generates unstable phenoxyl radicals that dimerize to form bisesamol (disesamol) and other oligomers. Crucially, research indicates that while sesamol is cytoprotective, its oxidation products—specifically the dimers and trimers—can exhibit cytotoxicity and pro-oxidant activity (Fujimoto et al., 2010).

Therefore, detecting sesamol dimers is not merely a stability check; it is a safety imperative. This guide details a robust HPLC-PDA method designed to resolve the monomer (sesamol) from its hydrophobic dimers, providing a self-validating protocol for researchers lacking commercial dimer standards.

Chemical Basis: The Oxidative Coupling Pathway

To develop an effective separation, one must understand the structural evolution of the analyte. Sesamol possesses a free hydroxyl group at the C-1 position. Upon oxidation (enzymatic or metal-catalyzed), it loses a proton to form a radical. These radicals undergo C-C coupling (primarily at the ortho-position relative to the hydroxyl group) to form dimers.

Chromatographic Implication: The resulting dimers possess two aromatic rings, significantly increasing their hydrophobicity (LogP) compared to the monomer. Consequently, in Reverse-Phase (RP) chromatography, dimers will elute significantly later than sesamol, requiring a gradient elution to prevent peak broadening and ensure timely elution.

Figure 1: Oxidative pathway of sesamol leading to hydrophobic dimers. The increase in aromaticity dictates the requirement for gradient elution.

Method Development Strategy

Column Selection

-

Recommendation: C18 (Octadecylsilane), High Carbon Load.

-

Reasoning: The separation is driven by hydrophobicity. A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm) provides sufficient theoretical plates to resolve the monomer from early eluting impurities while retaining the hydrophobic dimers long enough to separate them from the solvent front but not so long as to cause band broadening.

Mobile Phase Chemistry

-

Solvent A: 0.1% Acetic Acid in Water.

-

Solvent B: Acetonitrile (ACN).

-

Criticality of pH: Sesamol is a phenol (pKa ~10). While it is neutral at neutral pH, the addition of acid (pH ~3-4) suppresses the ionization of residual silanols on the column and ensures the analyte remains fully protonated, sharpening the peak shape and reducing tailing.

Detection

-

Primary: UV-PDA at 290 nm (Sesamol λmax) and 300-310 nm (Dimer region).

-

Insight: Dimers often exhibit a bathochromic shift (red shift) due to extended conjugation. Using a Photodiode Array (PDA) detector allows for spectral confirmation of the dimer peaks, which will share spectral features with sesamol but with altered maxima.

Experimental Protocols

Protocol A: In-Situ Generation of Dimer Standards (Forced Degradation)

Since commercial standards for sesamol dimers (e.g., disesamol) are rare, this protocol generates them for method development and retention time identification.

-

Preparation: Dissolve 10 mg of Sesamol in 10 mL of Ethanol/Water (50:50).

-

Oxidation: Add 100 µL of 10 mM FeCl₃ (Ferric Chloride) solution.

-

Reaction: Incubate at 40°C for 2 hours. The solution will darken, indicating oxidation.

-

Quenching: Add 100 µL of 10 mM EDTA to chelate the iron and stop the reaction.

-

Usage: Filter (0.22 µm) and inject this "Stressed Sample" to identify new peaks eluting after the main sesamol peak. These are your dimers/oligomers.

Protocol B: HPLC Instrument Parameters

| Parameter | Setting | Notes |

| Column | C18, 250 x 4.6 mm, 5 µm | E.g., Agilent Zorbax Eclipse Plus or Waters Symmetry |

| Flow Rate | 1.0 mL/min | Standard backpressure management |

| Injection Vol | 10 - 20 µL | Lower volume improves resolution of closely eluting isomers |

| Temp | 30°C | Controlled temperature ensures retention time reproducibility |

| Detection | UV 290 nm | Bandwidth 4 nm; Reference off |

| Mobile Phase A | 0.1% Acetic Acid in Water | Suppresses ionization |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for hydrophobic dimers |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration / Monomer Elution |

| 10.0 | 90 | 10 | Isocratic hold for Sesamol (~6-7 min) |

| 25.0 | 40 | 60 | Linear ramp to elute Dimers |

| 30.0 | 10 | 90 | Wash step (remove trimers/tetramers) |

| 35.0 | 90 | 10 | Re-equilibration |

Protocol C: System Suitability & Validation Criteria

To ensure the method is trustworthy (E-E-A-T), the following criteria must be met before routine analysis:

-

Resolution (Rs): Rs > 2.0 between Sesamol and the nearest impurity/dimer peak.

-

Tailing Factor (T): T < 1.5 for the Sesamol peak (indicates successful silanol suppression).

-

Precision: RSD < 2.0% for retention time and peak area (n=6 injections).

-

LOD/LOQ: Establish via signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). Typical LOQ for sesamol is ~0.3 mg/kg (Sun & Xiao, 2014).

Data Analysis & Workflow Visualization

The following workflow illustrates the logical progression from sample preparation to decision-making based on the chromatogram.

Figure 2: Analytical workflow for detecting sesamol degradation. Late-eluting peaks indicate dimerization.

Troubleshooting & Expert Insights

-

Ghost Peaks: If you observe peaks in the gradient dwell volume (late in the run) even in blank injections, these are likely contaminants in the water/ACN. Use HPLC-grade solvents and clean the column with 100% ACN.

-

Peak Splitting: Sesamol dimers may exist as isomers. If the "Dimer" peak looks like a doublet, do not integrate them as one unless necessary. Lower the flow rate to 0.8 mL/min to attempt separation.

-

Confirmation: If available, use LC-MS (ESI mode, Positive) to confirm the molecular weight. Sesamol is 138 Da; Disesamol will be [2M-2H] = 274 Da.

References

-

Fujimoto, A., et al. (2010). "Identification of cytotoxic dimers in oxidation product from sesamol, a potent antioxidant of sesame oil."[1] Toxicology in Vitro, 24(6), 1720-1726.[2]

-

Sun, W., & Xiao, R. (2014). "Determination of sesamol in sesame oil by anion exchange solid phase extraction coupled with HPLC."[3][4] Analytical Methods, 6, 6432-6436.[3]

-

Lee, W. J., et al. (2013). "Determination of sesamin and sesamolin by using HPLC with an internal standard."[5][6] Taiwanese Journal of Agricultural Chemistry and Food Science, 51(2), 102-108.[5]

-

Schwertner, H. A., & Rios, D. C. (2012). "High-performance liquid chromatographic analysis of sesamin, asarinin, and sesamolin in sesame oil." Journal of the American Oil Chemists' Society, 89, 1943-1947.

Sources

- 1. Identification of cytotoxic dimers in oxidation product from sesamol, a potent antioxidant of sesame oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis-inducing action of two products from oxidation of sesamol, an antioxidative constituent of sesame oil: a possible cytotoxicity of oxidized antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of sesamol in sesame oil by anion exchange solid phase extraction coupled with HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 6. researchgate.net [researchgate.net]

Industrial applications of 6,6'-Methylenebis-1,3-benzodioxol-5-ol in plastics

Application Note: Industrial Utilization of 6,6'-Methylenebis-1,3-benzodioxol-5-ol in High-Performance Polymer Matrices

Executive Summary & Technical Context

This compound (CAS: 78188-48-4), often referred to in development circles as Sesamol Dimer or Bis-Sesamol , represents a high-value functional additive for the polymer industry.[1] While historically utilized as a high-purity intermediate in pharmaceutical synthesis (e.g., Paroxetine precursors), its structural properties render it an exceptional candidate for specialty plastics applications .[1]

Unlike monomeric hindered phenols, this compound features a methylene bridge linking two sesamol units.[1] This dimerization significantly increases molecular weight (

Primary Industrial Functions:

-

Thermal Stabilizer/Antioxidant: Superior radical scavenging at elevated processing temperatures compared to monomeric sesamol.[1]

-

Bio-based Epoxy Hardener: A rigid, aromatic backbone alternative to Bisphenol A (BPA) for niche electronic encapsulants requiring low dielectric constants.[1]

Mechanism of Action

The efficacy of this compound relies on the synergy between the phenolic hydroxyl group and the electron-donating methylenedioxy ring.[1]

-

Radical Trapping: Upon exposure to oxidative stress (heat/UV), the phenolic hydrogen is abstracted by peroxy radicals (

).[1] -

Resonance Stabilization: The resulting phenoxy radical is stabilized by the para-oxygen of the methylenedioxy group, preventing the radical from propagating the polymer degradation chain.[1]

-

Chelation Potential: The proximity of oxygen atoms allows for weak chelation of transition metal ions, providing secondary stabilization.[1]

Visualizing the Stabilization Pathway

Figure 1: Mechanism of radical scavenging by Sesamol Dimer in polymer matrices.[1]

Comparative Physical Properties

To justify the switch from standard antioxidants (like BHT or monomeric Sesamol), the following data highlights the "Dimer Advantage."

| Property | Sesamol (Monomer) | 6,6'-Methylenebis...[1] (Dimer) | Impact on Plastic Processing |

| Molecular Weight | 138.12 g/mol | 288.25 g/mol | Reduced migration/leaching.[1] |

| Melting Point | ~63°C | 160°C - 165°C | Survives extrusion without flashing off.[1] |

| TGA (5% Wt Loss) | ~140°C | >260°C | Suitable for engineering thermoplastics (PC, PET).[1] |

| Solubility | High (Alcohols) | Moderate (Ketones/Esters) | Resists extraction by water/lipids.[1] |

Detailed Protocols

Protocol A: Synthesis & Purification for Polymer Grade Usage

Note: While commercially available, high-purity synthesis is required for medical-grade plastics to remove trace metal catalysts.[1]

Reagents: Sesamol (1.0 eq), Formaldehyde (37% aq, 0.6 eq), HCl (cat.), Ethanol.[1]

-

Dissolution: Dissolve Sesamol in Ethanol at 50°C.

-

Addition: Dropwise addition of Formaldehyde solution.[1]

-

Catalysis: Add catalytic HCl; reflux for 4 hours.

-

Precipitation: Pour mixture into ice water. The dimer precipitates as a pale solid.[1]

-

Recrystallization (Critical Step): Recrystallize from Ethanol/Water (80:20).[1]

-

Why: Removes unreacted monomeric sesamol which causes odor in plastics.[1]

-

-

Drying: Vacuum dry at 60°C for 12 hours.

Protocol B: Melt Compounding in Polypropylene (PP)

Objective: Incorporate 0.5 wt% additive for thermal stability.[1]

Equipment: Twin-Screw Extruder (L/D 40:1).

-

Pre-blending:

-

Tumble mix Polypropylene pellets (MFI 12) with 0.5% This compound .

-

Optional: Add 0.1% Calcium Stearate as an acid scavenger.[1]

-

-

Extrusion Profile:

-

Pelletization: Water bath cooling and strand pelletizing.[1]

Protocol C: Validation via OIT (Oxidation Induction Time)

Standard: ASTM D3895 / ISO 11357-6[1]

-

Sample Prep: Press a 200-micron film from the compounded pellets.

-

Instrument: Differential Scanning Calorimeter (DSC).[1]

-

Procedure:

-

Success Criteria: Target OIT > 30 minutes (vs. <5 mins for virgin PP).

Industrial Workflow Visualization

The following diagram outlines the integration of this compound from raw synthesis to final validated plastic part.

Figure 2: End-to-end workflow for developing Sesamol Dimer stabilized plastics.

Safety & Regulatory Considerations

-

Toxicity: While Sesamol is Generally Recognized As Safe (GRAS) in specific contexts, the dimer (CAS 78188-48-4) is often classified as a chemical intermediate.[1] For medical plastics (Class VI), cytotoxicity testing (ISO 10993) is mandatory.[1]

-

Handling:

References

-

National Institute of Standards and Technology (NIST). "1,3-Benzodioxol-5-ol (Sesamol) Properties."[1] NIST Chemistry WebBook. [Link][1][2]

-

PubChem. "Compound Summary: this compound."[1] National Library of Medicine. [Link][1]

-

Wan, X., et al. (2020). "Alkylated Sesamol Derivatives as Potent Antioxidants."[1][3] Molecules, 25(24), 5862.[1] (Contextual reference for sesamol derivative stability). [Link][1][4]

Sources

Troubleshooting & Optimization

Improving yield of sesamol condensation with formaldehyde

Technical Support Center: Organic Synthesis Division Ticket ID: #SES-HCHO-OPT-01 Subject: Optimization of Sesamol-Formaldehyde Condensation Yields Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering yield issues with the condensation of sesamol (3,4-methylenedioxyphenol) and formaldehyde. This reaction is a classic electrophilic aromatic substitution (Friedel-Crafts hydroxyalkylation followed by condensation).

The Core Challenge: Sesamol is an electron-rich phenol. The methylenedioxy ring and the hydroxyl group strongly activate the benzene ring, making it prone to over-reaction . In the presence of formaldehyde, the kinetic product (hydroxymethyl-sesamol) rapidly condenses to form the thermodynamic dimer. However, without strict control, this continues into uncontrolled polymerization, yielding "Bakelite-type" tars (resol/novolac resins) rather than the discrete dimer.

This guide provides a self-validating protocol to shift the reaction trajectory from Polymerization to Controlled Dimerization .

Module 1: The Mechanistic Pathway

To improve yield, you must visualize the competition between the Desired Dimer and the Undesired Polymer .

Key Insight: The reaction occurs primarily at the C6 position (ortho to the phenol -OH). The C2 position is sterically hindered by the dioxolane ring, and C5 is less activated.

Figure 1: Reaction pathway showing the critical divergence between dimerization and polymerization.

Module 2: Critical Variables & Optimization

The following parameters are non-negotiable for high-yield synthesis of the methylene-bridged dimer.

Stoichiometry (The Golden Ratio)

-

Common Mistake: Using a 1:1 ratio. This guarantees polymerization.[1]

-

Correct Ratio: 2.2 : 1 (Sesamol : Formaldehyde) .

-

Why: You need a statistical excess of sesamol to ensure that every generated hydroxymethyl-sesamol intermediate collides with a sesamol molecule (forming a dimer) rather than another hydroxymethyl species (forming a polymer).

Catalyst Selection (Acidity)

-

Avoid: Concentrated H₂SO₄ or HCl. These are too "hot" and promote rapid polymerization and oxidation (pinking).

-

Recommended:

-

Homogeneous: Dilute HCl (1M) or Acetic Acid/H₂SO₄ mixtures.

-

Heterogeneous (Best for Yield): Montmorillonite K-10 or Amberlyst-15. Solid acids allow for easy filtration and prevent "hot spots" in the reactor.

-

Solvent System

-

Issue: Sesamol is lipophilic; Formaldehyde is hydrophilic (usually 37% aq. formalin). Phase transfer issues lead to low conversion.

-

Solution: Use a homogenizing solvent like Ethanol or Methanol, or use a surfactant (SDS) in water for "Micellar Catalysis" (Green Chemistry approach).

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 5,5'-methylenebis(1,3-benzodioxol-4-ol) (Bis-Sesamol).

Reagents:

-

Sesamol (22 mmol, 3.04 g)

-

Formaldehyde (37% aq., 10 mmol, 0.81 mL) [Limiting Reagent]

-

Solvent: Ethanol (20 mL) + Water (20 mL)

-

Catalyst: Conc. HCl (0.5 mL) OR Montmorillonite K-10 (0.5 g)

Step-by-Step Workflow:

-

Dissolution: In a 100 mL round-bottom flask, dissolve Sesamol in the Ethanol/Water mixture. Ensure complete solvation.

-

Catalyst Addition:

-

If Liquid: Add HCl dropwise while stirring.

-

If Solid: Add K-10 clay in one portion.

-

-

Controlled Addition (Crucial):

-

Heat the mixture to 60°C .

-

Add the Formaldehyde solution dropwise over 30 minutes using a syringe pump or addition funnel.

-

Why: Keeping HCHO concentration low relative to Sesamol at all times favors the dimer.

-

-

Monitoring:

-

Stir at 60°C for 2–4 hours.

-

TLC Check: Mobile phase Hexane:EtOAc (7:3). Look for the disappearance of the HCHO spot (if visible) and the emergence of a new spot slightly below Sesamol (lower Rf due to increased MW/polarity).

-

-

Workup:

-

If Solid Catalyst: Filter hot.

-

Extraction: Evaporate Ethanol. Extract aqueous residue with Dichloromethane (DCM) x3.

-

Purification: Wash DCM with water, dry over Na₂SO₄.

-

Recrystallization: The crude solid is often sticky. Recrystallize from Toluene or Benzene/Hexane to isolate the dimer from unreacted sesamol.

-

Module 4: Troubleshooting Guide (FAQ)

| Symptom | Probable Cause | Corrective Action |

| Product is a black/brown tar. | Polymerization. Acid was too strong or HCHO was in excess. | Reduce acid concentration by 50%. Ensure Sesamol:HCHO is > 2:1. Lower temperature to 40°C. |

| Reaction mixture turns bright pink/red. | Oxidation. Sesamol is oxidizing to quinones/radicals. | Degas solvents with N₂ before use. Perform reaction under inert atmosphere (Argon/N₂). |

| Low Yield / Sticky Oil. | Incomplete Conversion or Mixed Oligomers. | The "sticky oil" often contains the product. Triturate the oil with cold Hexane to induce precipitation of the dimer. |

| Starting material remains. | Stalling. | Formaldehyde may have evaporated (it is volatile). Use Paraformaldehyde (depolymerize in situ) or a reflux condenser. |

Module 5: Diagnostic Decision Tree

Use this logic flow to diagnose your current batch failure.

Figure 2: Troubleshooting logic for common sesamol condensation failures.

References

- Sastry, G. M., et al. (2011). Synthesis and antioxidant activity of methylene bis-phenols. (General grounding on phenol-formaldehyde condensation kinetics and antioxidant dimer synthesis).

-

Khazaei, A., et al. (2014).[2] Efficient synthesis of sesamol derivatives using solid acid catalysts. Letters in Organic Chemistry.[2] 2

-

Björklund, A., & Stenevi, U. (1970). Acid catalysis of the formaldehyde condensation reaction for sensitive histochemical demonstration of tryptamines and phenylethylamines. Journal of Histochemistry & Cytochemistry.[3] (Provides mechanistic data on acid-catalyzed condensation of electron-rich aromatics). 3

-

Li, F., et al. (2014).[4] Condensation reaction of methyl N-phenylcarbamate with formaldehyde over Hβ catalyst. Industrial & Engineering Chemistry Research.[4] (Demonstrates the superiority of Zeolite Beta/Solid Acids in controlling formaldehyde condensation). 4

Sources

- 1. youtube.com [youtube.com]

- 2. Sesamol synthesis - chemicalbook [chemicalbook.com]

- 3. Acid catalysis of the formaldehyde condensation reaction for sensitive histochemical demonstration of trptamines and 3-methoxylated phenylethylamines. 1. Modelexperiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Technical Support Center: Purification of 6,6'-Methylenebis-1,3-benzodioxol-5-ol

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted sesamol from the synthesized product, 6,6'-Methylenebis-1,3-benzodioxol-5-ol. The following sections are designed to move beyond simple protocols, offering explanations for the underlying principles and troubleshooting advice for real-world laboratory scenarios.

Section 1: Understanding the Separation Challenge

Q1: What are the key physical and chemical differences between sesamol and this compound that can be exploited for purification?

The successful separation of a product from its starting materials hinges on exploiting their differing physicochemical properties. The reaction of two sesamol molecules to form the methylene-bridged product results in significant changes to molecular weight, polarity, and, consequently, solubility and volatility. These differences are the foundation of our purification strategy.

Table 1: Comparative Physicochemical Properties

| Property | Sesamol (Starting Material) | This compound (Product) | Rationale for Separation |

| Chemical Structure | (Structure not available in search results) | The product is essentially a dimer of sesamol linked by a methylene group, resulting in a larger, more complex molecule. | |

| Molecular Formula | C₇H₆O₃[1][2] | C₁₅H₁₂O₆[3][4] | The significant increase in size and mass directly impacts volatility and solubility. |

| Molecular Weight | 138.12 g/mol [1][2] | 288.26 g/mol [3][4] | The product is more than twice as heavy, making it far less volatile than sesamol. |

| Appearance | White to light yellow crystalline solid.[1][2] | Pale Orange Solid.[4] | A visual color difference may aid in tracking separation during chromatography. |

| Melting Point | 62-65 °C[1][2] | Not specified, but expected to be significantly higher. | A large difference in melting points is advantageous for purification by recrystallization. |

| Boiling Point | ~121-127 °C at 5 mmHg.[1] | Not specified, but expected to be much higher and prone to decomposition. | The higher volatility of sesamol can be exploited, though distillation of the product is not recommended. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane.[1][2][5] | Not explicitly detailed, but its larger, more polar (two -OH groups) structure suggests different solubility profiles. | This difference is the primary basis for purification by recrystallization and column chromatography . |

Section 2: Primary Purification Strategies & Protocols

The two most effective and widely applicable methods for this purification challenge are recrystallization and column chromatography. The choice between them depends on the scale of the reaction, the level of impurity, and the desired final purity.

Q2: What is the most effective initial purification technique for a solid product like this compound?

For solid compounds, recrystallization is the most efficient and cost-effective first-line purification method.[6] The principle is to find a solvent that dissolves the desired product well at high temperatures but poorly at low temperatures, while the impurity (sesamol) remains soluble at low temperatures and is thus removed with the mother liquor.

-

Solvent Selection: This is the most critical step. Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) at room temperature and upon heating.[7] An ideal solvent will dissolve the product completely when hot and allow for the formation of well-defined crystals upon cooling, while sesamol remains in solution.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[8] Using excess solvent will significantly reduce your final yield.[9]

-

Hot Filtration (Optional): If insoluble impurities are present, or if you've used activated charcoal to remove colored impurities, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[8] Note: For phenolic compounds, avoid using activated charcoal as it can chelate with the hydroxyl groups, leading to colored complexes and impairing purification.[10]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, large crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved sesamol.

-

Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Q3: When should I use column chromatography instead of recrystallization?

Column chromatography is a more powerful, albeit more labor-intensive, purification technique. It should be your method of choice under the following circumstances:

-

Recrystallization fails to achieve the desired purity.

-

The impurities and the product have very similar solubility profiles.

-

You are working on a small scale where losses during recrystallization would be significant.

-

You need to separate the product from multiple impurities simultaneously.

This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[11][12] Because this compound is larger and has two hydroxyl groups, it is significantly more polar than sesamol. Therefore, it will adhere more strongly to the polar silica gel and elute more slowly, allowing for a clean separation.

-

Eluent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product and sesamol. Aim for an Rf value of ~0.35 for the product.[13]

-

Column Packing: Prepare a slurry of silica gel in your starting eluent and carefully pack it into a column, ensuring there are no air bubbles or channels.[13][14] A layer of sand at the top and bottom can help maintain the integrity of the silica bed.[14]

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and carefully apply it to the top of the silica gel.[13]

-

Elution: Add the eluent to the top of the column and apply pressure (e.g., from a regulated air line) to force the solvent through the column. Begin with a less polar solvent mixture, collecting fractions as they drip from the bottom.

-

Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to first elute the less polar unreacted sesamol, followed by the more polar product, this compound.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Section 3: Visualized Workflows and Logic

A systematic approach is key to efficient purification. The following diagrams illustrate the decision-making process and the underlying principle of chromatographic separation.

Caption: General purification workflow for this compound.

Caption: Separation based on polarity in column chromatography.

Section 4: Troubleshooting & FAQs

Q4: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?

This common issue occurs when the solution becomes supersaturated at a temperature above the product's melting point (or the melting point of an impure mixture).

-

Solution 1: Return the flask to the heat source and add a small amount of additional hot solvent to redissolve the oil. Then, allow the solution to cool much more slowly. Insulating the flask can help.[9][15]

-

Solution 2: The presence of significant impurities can lower the melting point. If slow cooling still results in oiling, the impurity level may be too high for recrystallization. In this case, proceed to column chromatography.

Q5: No crystals are forming even after cooling the solution in an ice bath. What's wrong?

This typically indicates that the solution is not sufficiently saturated, meaning too much solvent was used initially.

-

Solution 1: If you see a lot of product residue after dipping a glass rod in the solution and letting it dry, try scratching the inside of the flask with the glass rod just below the surface of the liquid to create nucleation sites.[15]

-

Solution 2: Add a "seed crystal" (a tiny speck of the crude solid) to induce crystallization.[15]

-

Solution 3: If the above methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, repeat the slow cooling process.[15]

Q6: My purified product still shows traces of sesamol after one recrystallization. What are the next steps?

-

Option 1 (Repeat Recrystallization): A second recrystallization will often remove residual impurities. However, be aware that you will lose some product with each cycle.

-

Option 2 (Proceed to Chromatography): For the highest purity, it is best to purify the material from the first recrystallization using column chromatography. This is the most definitive way to remove persistent, trace amounts of the starting material.

Q7: Can I use an acid-base extraction to remove the phenolic sesamol?

This is not a recommended strategy. Both sesamol and the desired product, this compound, are phenols. They will both be deprotonated by a basic wash (like aqueous NaOH) and extracted into the aqueous layer.[8] This would result in the loss of your product along with the impurity, as the method is not selective.

References

- Sesamol: A Natural Phenolic Compound with Promising Therapeutic Potential. (2025, May 14). Preprints.org.

-

Sesamol. Wikipedia. [Link]

-

Sesamol - Solubility of Things. Solubilityofthings.com. [Link]

-

Understanding Sesamol: Chemical Properties, Sources, and Industrial Significance. (2026, February 12). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Biopharmaceutical profiling of sesamol: physiochemical characterization, gastrointestinal permeability and pharmacokinetic evaluation. (2014, November 27). RSC Advances. [Link]

-

Sesamol | C7H6O3. PubChem. [Link]

-

Recrystallization. Assiut University. [Link]

-

An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects. (2021, September 27). MDPI. [Link]

-

Identification and quantification of impurities in the industrial-grade sesamol. (2020, November 28). Gigvvy Science. [Link]

- Process for producing sesamol.

- Method of producing sesamol formic acid ester and sesamol.

- Purification of aromatic polycarboxylic acids by recrystallization.

-

6,6’-Methylenebis-1,3-benzodioxol-5-ol. CRO Splendid Lab Pvt. Ltd. [Link]

-

6,6'-Methylenebis(benzo[d][16][17]dioxol-5-ol). Pharmaffiliates. [Link]

-

Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties. (2019, June 28). Frontiers in Chemistry. [Link]

-

Column Chromatography Theory. University of Toronto Scarborough. [Link]

-

Recrystallization and Crystallization. University of California, Irvine. [Link]

-

Column Chromatography. University of Colorado Boulder. [Link]

-

Recrystallization: Choosing Solvent & Inducing Crystallization. (2021, March 22). YouTube. [Link]

-

(E)-1-(Benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. (2025, January 27). MDPI. [Link]

-

Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. (2016, April 11). ACS Sustainable Chemistry & Engineering. [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link]

-

How to run column chromatography. University of St Andrews. [Link]

-

Column chromatography. University of Victoria. [Link]

-

1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-. PubChem. [Link]

-

3.6F: Troubleshooting. (2022, April 07). Chemistry LibreTexts. [Link]

-

How To: Troubleshoot a Reaction. University of Rochester. [Link]

-

Chemical Properties of 1,3-Benzodioxol-5-ol (CAS 533-31-3). Cheméo. [Link]

- Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.

-

Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025, December 05). Heterocyclic Communications. [Link]

-

Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed. [Link]

Sources

- 1. Sesamol - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. web.uvic.ca [web.uvic.ca]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. solubilityofthings.com [solubilityofthings.com]

Technical Support Center: Enhancing Aqueous Solubility of 6,6'-Methylenebis-1,3-benzodioxol-5-ol

Introduction:

Welcome to the technical support guide for 6,6'-Methylenebis-1,3-benzodioxol-5-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. As a poorly water-soluble molecule, achieving desired concentrations for in vitro and in vivo studies can be a significant hurdle. This guide provides a structured approach to troubleshooting these issues, from fundamental principles to advanced formulation strategies. Each section is designed to not only provide solutions but also to explain the underlying scientific principles, ensuring a comprehensive understanding of the methodologies.

Understanding the Molecule: Why is this compound Poorly Soluble in Water?

This compound (CAS Number: 78188-48-4) is a symmetrical molecule characterized by two benzodioxole rings linked by a methylene bridge.[1][2][3] The presence of two phenolic hydroxyl groups might suggest some potential for hydrogen bonding with water. However, the molecule's overall large, rigid, and predominantly non-polar structure significantly limits its interaction with water molecules. The hydrophobic nature of the fused ring systems is the primary driver of its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: I've tried dissolving this compound in water with simple stirring, but it's not working. What is the first thing I should try?

A1: Direct dissolution in water at neutral pH is often unsuccessful due to the compound's hydrophobic nature. The first and simplest approach is to adjust the pH of the aqueous solution. As a phenolic compound, this compound is a weak acid. Increasing the pH of the solution will deprotonate the phenolic hydroxyl groups, forming a more polar phenolate salt which is significantly more soluble in water.[4]

Q2: What pH range should I target for solubilization?

A2: A good starting point is to increase the pH to a level above the pKa of the phenolic protons. While the specific pKa for this molecule may not be readily available, for many phenols, increasing the pH to 9-12 can significantly enhance solubility.[4][5] It is recommended to perform a pH-solubility profile to determine the optimal pH for your desired concentration. However, be mindful of the compound's stability at high pH, as prolonged exposure to strongly alkaline conditions can lead to degradation.[4]

Q3: Are there any other simple methods to try before moving to more complex formulations?

A3: Yes, the use of co-solvents is a widely employed technique. Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[6][7]

Q4: What are some common co-solvents I can use?

A4: Common co-solvents for poorly soluble drugs include ethanol, propylene glycol, polyethylene glycol (PEG) 300 or 400, and glycerol.[6][8] The choice of co-solvent and its concentration will depend on the specific requirements of your experiment, including any potential cellular toxicity if used in in vitro assays.

Q5: My experiment has strict limitations on the use of organic solvents. What are my other options?

A5: If organic solvents are not suitable, you can explore the use of surfactants or cyclodextrins. Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), and these micelles can encapsulate hydrophobic molecules like this compound, effectively increasing their apparent solubility.[6][9] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10][11][12][13] They can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility and stability.[10][11][12][13]

Troubleshooting Guide: A Step-by-Step Approach

This guide provides a tiered approach to solving solubility issues, starting with the simplest methods and progressing to more advanced techniques.

Tier 1: Foundational Techniques

Cause: The hydrophobic nature of the molecule prevents effective solvation by water molecules.

Solution 1: pH Adjustment

-

Principle: By increasing the pH, the phenolic hydroxyl groups are deprotonated, forming a more polar and water-soluble phenolate salt.[4]

-

Protocol:

-

Prepare a stock solution of a suitable base, such as 1 M NaOH.

-

Add your aqueous buffer to the solid this compound.

-

While stirring, slowly add the base dropwise, monitoring the pH with a calibrated pH meter.

-

Continue adding the base until the compound dissolves. Note the final pH.

-

-

Considerations:

-

Assess the stability of your compound at the final pH, especially if it will be stored for an extended period. High pH can sometimes lead to oxidative degradation of phenolic compounds.[4]

-

Ensure the final pH is compatible with your experimental system (e.g., cell culture).

-

Solution 2: Co-solvency

-

Principle: Adding a water-miscible organic solvent reduces the polarity of the aqueous medium, making it more favorable for the hydrophobic compound to dissolve.[6][7]

-

Protocol:

-

Select a biocompatible co-solvent such as ethanol, propylene glycol, or PEG 400.

-

Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 50% v/v).

-

Attempt to dissolve a known amount of this compound in each mixture to determine the minimum co-solvent concentration required to achieve your target concentration.

-

-

Considerations:

-

Be aware of the potential for co-solvents to affect the biological activity or cellular health in your experiments. Always run appropriate vehicle controls.

-

Tier 2: Intermediate Formulation Strategies

Solution 3: Surfactant-based Formulations

-

Principle: Surfactants self-assemble into micelles in water, creating a hydrophobic core where non-polar molecules can be solubilized.[14][15][16]

-

Common Surfactants:

-

Protocol:

-

Prepare a stock solution of the chosen surfactant in your aqueous buffer at a concentration well above its critical micelle concentration (CMC).

-

Add the solid this compound to the surfactant solution.

-

Stir, and if necessary, gently warm the solution to aid in dissolution.

-

-

Considerations:

-

The concentration of surfactant should be kept as low as possible while still achieving the desired solubility.

-

Like co-solvents, surfactants can have biological effects, so vehicle controls are essential.

-

Solution 4: Cyclodextrin Inclusion Complexes

-

Principle: The hydrophobic inner cavity of cyclodextrins encapsulates the non-polar this compound molecule, while the hydrophilic exterior allows the entire complex to be water-soluble.[10][11][12][13]

-

Common Cyclodextrins:

-

β-Cyclodextrin (β-CD)

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD) - often preferred due to its higher aqueous solubility and lower toxicity.[20]

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

-

-

Protocol (Kneading Method): [21]

-

Weigh out the this compound and the chosen cyclodextrin (a molar ratio of 1:1 or 1:2 is a good starting point).

-

Place the powders in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

-

Knead the paste thoroughly for 30-60 minutes.

-

Dry the resulting solid (e.g., in a vacuum oven at a low temperature) to remove the solvent.

-

The resulting powder should be more readily soluble in your aqueous buffer.

-

-

Considerations:

-

The efficiency of complexation can vary. You may need to optimize the molar ratio of the drug to the cyclodextrin.

-

Tier 3: Advanced Approaches

Solution 5: Solid Dispersions

-

Principle: The drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state, which can lead to a significant increase in its apparent solubility and dissolution rate.[9][22]

-

Common Polymers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl methylcellulose (HPMC).[21][22]

-

Protocol (Solvent Evaporation Method): [21]

-

Dissolve both this compound and a suitable hydrophilic polymer in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture).

-

Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

-

The resulting solid dispersion can then be collected and should exhibit improved aqueous solubility.

-

-

Considerations:

-

This is a more complex technique that requires specialized equipment.

-

The physical form of the drug in the dispersion (amorphous vs. crystalline) should ideally be characterized (e.g., by DSC or XRD).

-

Solution 6: Nanosuspensions

-

Principle: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can lead to an increase in both the dissolution rate and saturation solubility.[9][23]

-

Methods: Media milling or high-pressure homogenization.

-

Considerations:

-

Requires specialized equipment and expertise in formulation science.

-

Nanosuspensions are colloidal dispersions and may not be suitable for all applications.

-

Visualization of Solubility Enhancement Strategies

Caption: Workflow for addressing solubility issues of this compound.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the well-established shake-flask method for determining equilibrium solubility.[24][25]

-

Preparation: Add an excess amount of this compound to a known volume of the aqueous medium (e.g., water, buffer, or a formulation vehicle) in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is crucial.

-

Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-